(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid
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Overview
Description
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid is a synthetic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amide group, and a fluorine atom. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorine atom is introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as azides or thiocyanates can be formed.
Deprotection Reactions: Removal of the Boc group yields the free amine derivative of the compound.
Scientific Research Applications
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The Boc group provides stability during synthetic processes and can be removed to reveal the active amine group, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
(2S)-(tert-butoxycarbonyl)aminoethanoic acid: Similar in structure but contains a hydroxyl group instead of a fluorine atom.
tert-Butoxycarbonyl derivatives of amino acids: These compounds share the Boc protecting group but differ in the side chains and functional groups attached.
Uniqueness
The presence of the fluorine atom in (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid distinguishes it from other Boc-protected amino acids. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2165457-33-8 |
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Molecular Formula |
C10H17FN2O5 |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
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